molecular formula C23H17N B14443993 N-[(Pyren-1-YL)methyl]aniline CAS No. 73639-91-5

N-[(Pyren-1-YL)methyl]aniline

Cat. No.: B14443993
CAS No.: 73639-91-5
M. Wt: 307.4 g/mol
InChI Key: SDLBOKLUARSDJF-UHFFFAOYSA-N
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Description

N-[(Pyren-1-YL)methyl]aniline is an organic compound that features a pyrene moiety attached to an aniline group via a methylene bridge. The pyrene nucleus is a compact polycyclic aromatic unit widely exploited for its electronic and photophysical properties, and for its ability to participate in non-covalent interactions . This compound is of interest due to its unique structural and functional properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(Pyren-1-YL)methyl]aniline typically involves the reaction of pyrene-1-carbaldehyde with aniline in the presence of a reducing agent. One common method is the reductive amination process, where pyrene-1-carbaldehyde is reacted with aniline in the presence of a reducing agent such as sodium borohydride (NaBH4) or hydrogen gas (H2) over a palladium catalyst .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale reductive amination processes, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems and optimized reaction conditions can enhance yield and purity, making the process economically viable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

N-[(Pyren-1-YL)methyl]aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(Pyren-1-YL)methyl]aniline is unique due to its specific combination of a pyrene moiety and an aniline group connected via a methylene bridge. This structure imparts distinct electronic and photophysical properties, making it valuable for applications requiring high fluorescence quantum yield and selective molecular interactions .

Properties

CAS No.

73639-91-5

Molecular Formula

C23H17N

Molecular Weight

307.4 g/mol

IUPAC Name

N-(pyren-1-ylmethyl)aniline

InChI

InChI=1S/C23H17N/c1-2-7-20(8-3-1)24-15-19-12-11-18-10-9-16-5-4-6-17-13-14-21(19)23(18)22(16)17/h1-14,24H,15H2

InChI Key

SDLBOKLUARSDJF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NCC2=C3C=CC4=CC=CC5=C4C3=C(C=C5)C=C2

Origin of Product

United States

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